molecular formula C7H11N3O B14851798 5-Tert-butyl-4H-1,2,4-triazole-3-carbaldehyde

5-Tert-butyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B14851798
M. Wt: 153.18 g/mol
InChI Key: CICBEUXFAPTXLO-UHFFFAOYSA-N
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Description

5-Tert-butyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring with a tert-butyl group at the 5-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with an aldehyde or ketone, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Tert-butyl-4H-1,2,4-triazole-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-tert-butyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde group on the triazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-tert-butyl-1H-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C7H11N3O/c1-7(2,3)6-8-5(4-11)9-10-6/h4H,1-3H3,(H,8,9,10)

InChI Key

CICBEUXFAPTXLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1)C=O

Origin of Product

United States

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